Metacetamol

hepatotoxicity transaminase liver injury

Metacetamol (3-hydroxyacetanilide, AMAP, BS-749) is the meta-hydroxy regioisomer of the widely used analgesic paracetamol (acetaminophen), differing solely in the position of the phenolic –OH group. It possesses analgesic and antipyretic properties comparable to paracetamol but has never been marketed as a drug.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 621-41-2
Cat. No. B15613020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetacetamol
CAS621-41-2
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
InChIInChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)
InChIKeyQLNWXBAGRTUKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Metacetamol (CAS 621-41-2): A Non-Hepatotoxic Regioisomer of Paracetamol for Analgesic Research & Procurement


Metacetamol (3-hydroxyacetanilide, AMAP, BS-749) is the meta-hydroxy regioisomer of the widely used analgesic paracetamol (acetaminophen), differing solely in the position of the phenolic –OH group [1]. It possesses analgesic and antipyretic properties comparable to paracetamol but has never been marketed as a drug [2]. Its critical differentiation lies in markedly reduced hepatotoxicity, making it an essential tool compound for studying acetaminophen-induced liver injury mechanisms and a candidate for safer analgesic development [3].

Why Paracetamol Cannot Substitute Metacetamol in Hepatotoxicity-Sensitive Research & Sourcing


Paracetamol is bioactivated by CYP2E1 to the reactive quinone-imine NAPQI, causing profound hepatic glutathione depletion, mitochondrial protein adduction, and centrilobular necrosis at supratherapeutic doses. Metacetamol undergoes comparable bioactivation and covalent binding to liver proteins, yet does not produce hepatotoxicity, as evidenced by unchanged plasma transaminase levels and preserved glutathione stores [1][2]. This fundamental mechanistic divergence means paracetamol cannot serve as a non-toxic control or as a functionally equivalent alternative in experimental systems where hepatic safety is the primary endpoint.

Product-Specific Quantitative Evidence: Metacetamol vs Paracetamol in Hepatotoxicity, Analgesic Efficacy, and Cellular Toxicity


Hepatotoxicity: Plasma Glutamate-Pyruvate Transaminase (GPT) Levels in Mice

In a direct head-to-head comparison in mice, metacetamol (900 mg/kg i.p.) produced no elevation of plasma GPT over saline control, whereas paracetamol (600 mg/kg i.p.) caused a massive ~57-fold increase in GPT, confirming the non-hepatotoxic nature of metacetamol [1].

hepatotoxicity transaminase liver injury drug safety

Hepatic Glutathione Depletion: In Vivo Comparison in Mice

Paracetamol (acetaminophen) caused significant depletion of liver glutathione (GSH) two hours after intraperitoneal administration in mice. In contrast, metacetamol (3-hydroxyacetanilide) at an even higher dose of 600 mg/kg i.p. produced only a slight, non-significant decrease in hepatic GSH at both 2 and 4 hours post-dose [1].

glutathione oxidative stress NAPQI detoxification

Analgesic Efficacy: Mouse Acetic Acid-Induced Writhing Test

In the mouse acetic acid writhing model, metacetamol and paracetamol showed statistically indistinguishable analgesic efficacy at equimolar doses. At 400 mg/kg s.c., metacetamol reduced writhes to 1.3 ± 1.4 per 5 minutes, comparable to paracetamol at 3.5 ± 4.0 writhes, both markedly lower than the saline control value of 23.2 ± 5.3 [1].

analgesic antinociception writhing test pain model

In Vitro Cytotoxicity in Isolated Mouse Hepatocytes

Metacetamol exhibits no cytotoxicity in isolated mouse hepatocytes (LC50 >10 mM), whereas paracetamol is known to cause dose-dependent cytotoxicity in the same cell model at clinically relevant supratherapeutic concentrations [1]. The >10 mM threshold for metacetamol far exceeds achievable hepatic concentrations, reinforcing its non-hepatotoxic profile.

cytotoxicity hepatocyte LC50 in vitro toxicology

Best-Validated Research & Industrial Application Scenarios for Metacetamol (CAS 621-41-2)


Non-Hepatotoxic Control for Acetaminophen-Induced Liver Injury (AILI) Mechanistic Studies

Metacetamol is the gold-standard non-hepatotoxic control in acetaminophen research. Its identical molecular scaffold allows investigators to distinguish liver injury pathways that are truly downstream of hepatocellular necrosis versus those triggered by reactive metabolite formation alone, because metacetamol forms comparable levels of covalent protein adducts yet does not elevate plasma transaminases or deplete glutathione [1][2]. This application relies on the hepatotoxicity data presented in Section 3, Evidence Items 1 and 2.

Analgesic Discovery Program Benchmarking Safer Acetanilide Derivatives

Because metacetamol demonstrates analgesic efficacy equivalent to paracetamol in the mouse writhing model (Evidence Item 3) while causing negligible hepatotoxicity, it serves as a lead-like benchmark in medicinal chemistry campaigns seeking to decouple analgesic activity from hepatotoxic liability. Structure–activity relationship (SAR) studies can use metacetamol as the reference compound against which novel analogs are compared for both potency and safety [1].

Analytical Reference Standard for Regioisomer Identification in Biological Matrices

Metacetamol is a key analytical reference standard for the chromatographic resolution and quantitation of acetaminophen regioisomers in plasma or urine, as demonstrated by validated LC–MS/MS methods that simultaneously measure paracetamol, metacetamol, and orthocetamol in equine urine samples [2]. Procurement as a high-purity (>99%) analytical standard supports forensic toxicology, anti-doping, and pharmacokinetic studies.

In Vitro Hepatocyte Toxicity Screening Assays as a Negative Control

In isolated mouse hepatocyte cytotoxicity assays, metacetamol (LC50 >10 mM) can be used as a chemically matched negative control, allowing toxicologists to verify that observed cell death in acetaminophen-treated wells is not due to non-specific acetanilide-class effects. This application derives directly from Evidence Item 4 and is particularly valuable in high-content screening platforms that require robust, reproducible negative controls [3].

Technical Documentation Hub

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